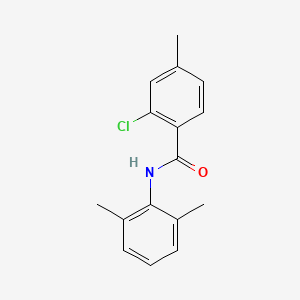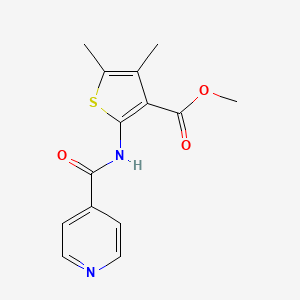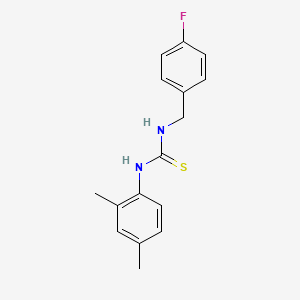![molecular formula C17H17N5O2 B5863920 1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)
1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone involves complex heterocyclic synthesis strategies. For example, starting from 1-cyano-6-methoxynaphthalene, approaches have been made to synthesize derivatives of the benzo(f)quinazoline ring system, which are analogs of folic acid antagonist and antimalarial agent pyrimethamine (Taylor et al., 1967). Another study demonstrated the synthesis of substituted benzo[h]quinazolines and related compounds as anti-tubercular agents, highlighting the compound's relevance in addressing infectious diseases (Maurya et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of quinazoline or pyrimidinone rings, which are crucial for their biological activity. Studies on the synthesis and structural analysis of such compounds provide insights into their potential as therapeutic agents. For instance, the structural determination through X-ray crystallography and density functional theory (DFT) calculations offers detailed insights into the electronic and spatial configuration of these molecules (Wu et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups, which participate in various organic reactions. The compound's utility in the synthesis of other complex molecules is demonstrated through its involvement in multicomponent reactions, cycloadditions, and transformations leading to novel heterocyclic compounds with potential biological activities (Fekri, 2020).
Propriétés
IUPAC Name |
1-[2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-13-7-12(24-4)5-6-15(13)21-17(20-9)22-16-18-8-14(11(3)23)10(2)19-16/h5-8H,1-4H3,(H,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYNFCNEGCHVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC=C(C(=N3)C)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)

![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)




![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
![N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5863911.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)

![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)